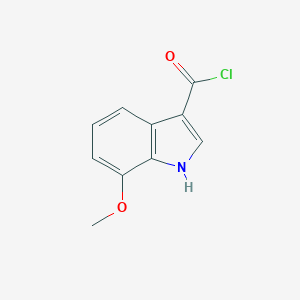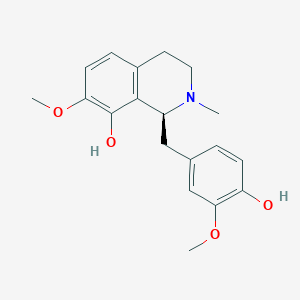![molecular formula C10H9ClN2O4S2 B140330 2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid CAS No. 134917-52-5](/img/structure/B140330.png)
2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid is a chemical compound with potential therapeutic applications in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth.
Biochemische Und Physiologische Effekte
Studies have shown that 2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has antioxidant properties that can protect cells from oxidative damage. In addition, it has been shown to have anticancer effects by inducing apoptosis and inhibiting cancer cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid in lab experiments is its ability to selectively target certain enzymes and signaling pathways. However, one limitation is the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on 2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid include exploring its potential therapeutic applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid involves the reaction of 2-mercapto benzoic acid with chloroacetyl chloride to form 2-chloroacetyl benzoic acid. This intermediate is then reacted with 2-aminothiophenol to form the final product.
Wissenschaftliche Forschungsanwendungen
2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties.
Eigenschaften
CAS-Nummer |
134917-52-5 |
|---|---|
Produktname |
2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid |
Molekularformel |
C10H9ClN2O4S2 |
Molekulargewicht |
320.8 g/mol |
IUPAC-Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C10H9ClN2O4S2/c1-5(9(14)15)18-10-12-7-3-2-6(11)4-8(7)19(16,17)13-10/h2-5H,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
YOMZFRUJXLEZCP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)SC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl |
Kanonische SMILES |
CC(C(=O)O)SC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



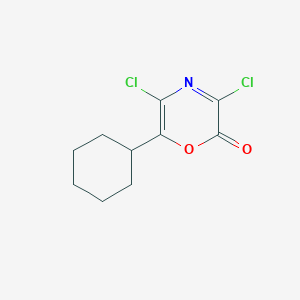
![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-diazosulfamate](/img/structure/B140248.png)
![1-(propoxymethyl)-1H-benzo[d]imidazole](/img/structure/B140249.png)
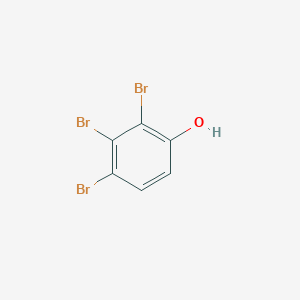
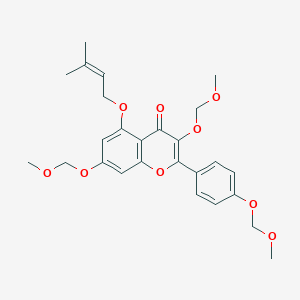

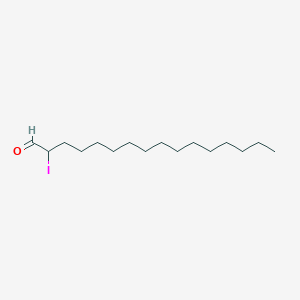
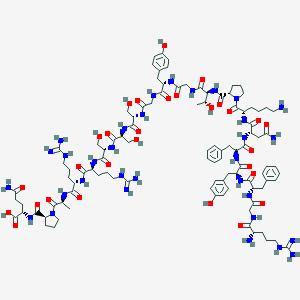
![2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B140269.png)
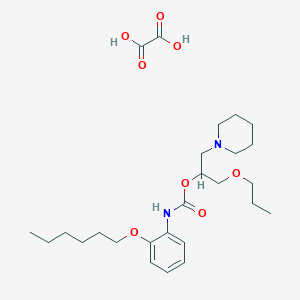
![[4,4'-Bi-3H-pyrazole]-3,3'-dione, 2,2',4,4'-tetrahydro-5,5'-dimethyl-2,2'-diphenyl-](/img/structure/B140274.png)
